molecular formula C13H22O3 B6182985 ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate CAS No. 2648941-06-2

ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate

Cat. No.: B6182985
CAS No.: 2648941-06-2
M. Wt: 226.3
InChI Key:
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Description

Ethyl 9-hydroxy-5-methylbicyclo[331]nonane-1-carboxylate is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research This compound is characterized by its bicyclo[331]nonane core, which is a common motif in many biologically active natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate typically involves multistep organic reactions. One common method includes the 1,3-dipolar cycloaddition of suitable precursors followed by functional group transformations. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of this compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 9-oxo-5-methylbicyclo[3.3.1]nonane-1-carboxylate, while reduction of the ester group can produce 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-methanol.

Scientific Research Applications

Ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: Research has explored its potential as a precursor for developing new pharmaceuticals, particularly in the field of anticancer drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Ethyl 9-hydroxy-5-methylbicyclo[3.3.1]nonane-1-carboxylate can be compared with other bicyclo[3.3.1]nonane derivatives, such as:

  • 9-oxa-3,7-dithiabicyclo[3.3.1]nonane
  • 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane These compounds share the bicyclo[3.3.1]nonane core but differ in their functional groups and heteroatoms, which can significantly impact their chemical reactivity and biological activity. The presence of different substituents can lead to variations in their applications and effectiveness in specific research contexts.

Properties

CAS No.

2648941-06-2

Molecular Formula

C13H22O3

Molecular Weight

226.3

Purity

95

Origin of Product

United States

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